4'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone
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Overview
Description
4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11Cl2FO. It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chloro-5-fluorobenzoyl chloride with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of 4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of 4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific chemical properties.
Chemical Biology: Employed in studies to understand the interactions of halogenated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups such as chloro and fluoro enhances its reactivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-3-(3-chloro-5-fluorophenyl)acetophenone
- 4’-Chloro-3-(3-chloro-5-fluorophenyl)butyrophenone
- 4’-Chloro-3-(3-chloro-5-fluorophenyl)benzophenone
Uniqueness
4’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(4-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-4-2-11(3-5-12)15(19)6-1-10-7-13(17)9-14(18)8-10/h2-5,7-9H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSVBMNBPGCZJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644951 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-55-5 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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